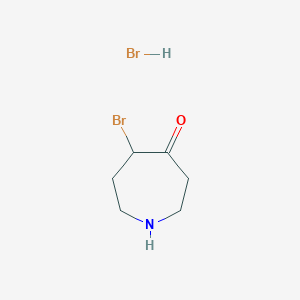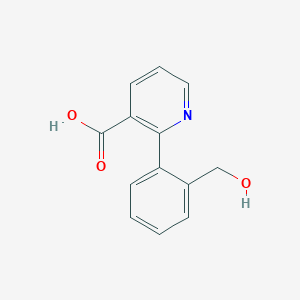
(2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one
描述
(2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one, also known as 2-methoxyphenylacetone, is a heterocyclic compound with a molecular formula of C13H14O. It is a colorless liquid with a sweet, floral aroma and is used in the synthesis of various organic molecules. This compound has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
科学研究应用
(2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-onenylacetone has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. It has been used in the synthesis of various compounds, including drugs, pesticides, and other organic molecules. In addition, it has been used as a precursor in the synthesis of a variety of drugs, including anti-inflammatory agents, antiseptics, and antibiotics. It has also been used in the synthesis of a variety of dyes, pigments, and other organic compounds.
作用机制
The mechanism of action of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-onenylacetone is not fully understood. However, it is believed to act as a proton donor, which can facilitate the formation of various organic molecules. It is also believed to act as a catalyst, which can increase the rate of reactions. Additionally, it has been suggested that this compound may act as an enzyme inhibitor, which can disrupt the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-onenylacetone are not fully understood. However, it is believed to have some anti-inflammatory and analgesic effects. Additionally, it has been suggested that this compound may have some anti-cancer effects. It has also been suggested that this compound may have some antioxidant effects, which could be beneficial in the prevention of certain diseases.
实验室实验的优点和局限性
The use of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-onenylacetone in laboratory experiments has some advantages and limitations. One of the main advantages is its low cost and availability. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that this compound is highly flammable and should be handled with caution. Additionally, it is important to note that the reactions of this compound are often slow and may require long reaction times.
未来方向
The potential applications of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-onenylacetone are vast and there are many possible future directions for research. One possible direction is the further exploration of its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the fields of medicine, biochemistry, and pharmacology. Additionally, further research could be conducted to explore the potential of this compound as an enzyme inhibitor or as a catalyst. Finally, further research could be conducted to explore the potential of this compound as a precursor in the synthesis of various organic molecules.
合成方法
(2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-onenylacetone can be synthesized from a variety of starting materials. The most common method is the reaction of acetone with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction produces a mixture of the desired product and byproducts, which can be separated using a variety of techniques such as chromatography or distillation. Other methods for the synthesis of this compound include the reaction of 2-methoxybenzaldehyde with a Grignard reagent or the reaction of 2-methoxybenzaldehyde with an aldehyde and an alkoxide base.
属性
IUPAC Name |
(E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-16-10-6-5-9-14(16)15(17)12-11-13-7-3-2-4-8-13/h2-12H,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJKIXHMSLEBEP-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one | |
CAS RN |
6948-61-4 | |
| Record name | NSC55793 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![t-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6325030.png)





